molecular formula C15H23N3O6S B14585316 4-(Methanesulfonyl)-N,N-bis(2-methylpropyl)-2,6-dinitroaniline CAS No. 61496-51-3

4-(Methanesulfonyl)-N,N-bis(2-methylpropyl)-2,6-dinitroaniline

Cat. No.: B14585316
CAS No.: 61496-51-3
M. Wt: 373.4 g/mol
InChI Key: KVDWUNYCGBXOTK-UHFFFAOYSA-N
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Description

4-(Methanesulfonyl)-N,N-bis(2-methylpropyl)-2,6-dinitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a methanesulfonyl group, two 2-methylpropyl groups, and two nitro groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methanesulfonyl)-N,N-bis(2-methylpropyl)-2,6-dinitroaniline typically involves multiple steps, starting from readily available starting materials. One common route involves the nitration of aniline to introduce the nitro groups, followed by sulfonation to add the methanesulfonyl group. The final step involves the alkylation of the aniline nitrogen with 2-methylpropyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Methanesulfonyl)-N,N-bis(2-methylpropyl)-2,6-dinitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methanesulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups in place of the methanesulfonyl group.

Scientific Research Applications

4-(Methanesulfonyl)-N,N-bis(2-methylpropyl)-2,6-dinitroaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Methanesulfonyl)-N,N-bis(2-methylpropyl)-2,6-dinitroaniline involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the methanesulfonyl group can act as an electrophilic center. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methanesulfonyl)-N-(2-methoxy-2-methylpropyl)aniline
  • 4-(Methanesulfonyl)-N,N-dimethyl-2,6-dinitroaniline

Uniqueness

4-(Methanesulfonyl)-N,N-bis(2-methylpropyl)-2,6-dinitroaniline is unique due to the combination of its functional groups, which confer distinct chemical and physical properties

Properties

CAS No.

61496-51-3

Molecular Formula

C15H23N3O6S

Molecular Weight

373.4 g/mol

IUPAC Name

N,N-bis(2-methylpropyl)-4-methylsulfonyl-2,6-dinitroaniline

InChI

InChI=1S/C15H23N3O6S/c1-10(2)8-16(9-11(3)4)15-13(17(19)20)6-12(25(5,23)24)7-14(15)18(21)22/h6-7,10-11H,8-9H2,1-5H3

InChI Key

KVDWUNYCGBXOTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)C)[N+](=O)[O-]

Origin of Product

United States

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